3,5-Diethyl-4-propyloxan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
57778-94-6 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3,5-diethyl-4-propyloxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-4-7-11-9(5-2)8-14-12(13)10(11)6-3/h9-11H,4-8H2,1-3H3 |
InChI Key |
USPXCCSBBHDVMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(COC(=O)C1CC)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,5 Diethyl 4 Propyloxan 2 One
Retrosynthetic Strategies for Construction of the Substituted Oxan-2-one Core
A logical synthetic plan begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, readily available starting materials. This process illuminates the key bond formations and strategic considerations necessary for a successful synthesis.
The primary structural feature of the target molecule is the δ-lactone, a six-membered cyclic ester. The most fundamental disconnection involves severing the ester C-O bond, a standard approach in retrosynthesis. youtube.com This reveals a 5-hydroxy carboxylic acid as the immediate precursor, which is the common starting point for lactonization reactions.
Further disconnection of the acyclic precursor focuses on forming the carbon skeleton and setting the required stereocenters. For a molecule with a 1,5-dioxygenated pattern like the precursor hydroxy acid, a conjugate addition (or Michael addition) is a powerful and common strategy. youtube.comyoutube.com This suggests disconnecting the C4-C5 bond or the C3-C4 bond. A disconnection between C3 and C4 is particularly strategic, leading back to two simpler fragments: an α,β-unsaturated ester and an organometallic reagent derived from a propyl halide. This approach simplifies the carbon backbone construction into a convergent synthesis.
A plausible retrosynthetic pathway is outlined below:
Lactone Ring Opening: Disconnect the ester bond of the oxan-2-one to reveal the precursor 5-hydroxy-3-ethyl-4-propylheptanoic acid.
C3-C4 Bond Disconnection: This key step breaks the molecule into a Michael acceptor and a nucleophile. The acceptor would be an α,β-unsaturated ester, while the nucleophile would be a propyl organometallic reagent (e.g., a propyl cuprate (B13416276) for 1,4-addition).
Further Simplification: The remaining fragments can be traced back to simple, commercially available starting materials through well-established transformations.
The target molecule, 3,5-Diethyl-4-propyloxan-2-one, possesses three contiguous stereocenters at C3, C4, and C5. The control of the relative and absolute stereochemistry of these centers is the most critical challenge in its synthesis.
Key Stereochemical Challenges:
Contiguous Stereocenters: Establishing the correct relative stereochemistry across three adjacent carbons requires highly diastereoselective reactions.
Multiple Chiral Centers: The presence of three stereocenters means there are 2³ = 8 possible stereoisomers. A non-selective synthesis would result in a complex mixture that is difficult to separate.
Strategies for Stereocontrol:
Substrate-Controlled Diastereoselection: One approach involves using the stereochemistry of an existing center to direct the formation of a new one. For example, an asymmetric aldol (B89426) reaction or an Evans' oxazolidinone auxiliary could be used to set the stereocenter at C5 and C4, which would then influence the stereochemistry of the C3 position during a subsequent enolate alkylation. nih.gov
Reagent-Controlled Diastereoselection: This strategy relies on chiral reagents or catalysts to induce stereoselectivity, regardless of the substrate's inherent chirality. For instance, an asymmetric hydrogenation using a chiral catalyst could establish one or more stereocenters.
Cyclization-Based Control: The stereochemical outcome of the ring-closing reaction itself can be controlled. For example, the stereoselectivity of Prins-type cyclizations is often predictable based on chair-like transition states where substituents prefer equatorial positions. beilstein-journals.orgnih.gov
A successful synthesis would likely employ a combination of these strategies to sequentially or concurrently build the desired stereochemical array.
Ring-Closing Lactonization Protocols
The final step in many synthetic routes to this compound will be the formation of the six-membered ring. Several modern and classical methods are available for this crucial transformation.
A cutting-edge approach to lactone synthesis involves the intramolecular C–H activation/lactonization of aliphatic carboxylic acids. This method is highly atom-economical and can proceed with high regioselectivity and site-selectivity. nih.gov Palladium catalysts, in particular, have been developed to activate remote C(sp³)–H bonds. researchgate.net
For the synthesis of δ-lactones, a palladium catalyst can direct the activation of a γ-C–H bond of a suitable carboxylic acid precursor. mpg.deacs.org The mechanism typically involves the formation of a palladacycle intermediate, followed by reductive elimination to form the C-O bond of the lactone. acs.org Ligand development has been crucial for achieving high selectivity, with specific quinoline-pyridone and bidentate thioether ligands enabling the challenging activation of specific methylene (B1212753) C-H bonds. nih.govacs.org
| Catalyst System | Substrate Type | Position of C-H Activation | Lactone Formed | Reference |
| Pd(OAc)₂ with Quinoline-Pyridone Ligand | Dicarboxylic Acids | γ-methylene C-H | δ-lactone | nih.gov |
| Pd(II) with Acetyl-L-phenylalanine Ligand | Free Carboxylic Acids with Olefin | γ-C(sp³)–H Olefination then Conjugate Addition | δ-lactone | acs.org |
| Pd(II) with Pyridine-Pyridone Ligand | Aliphatic Carboxylic Acids | β-methylene C-H | γ-lactone | nih.gov |
This table summarizes catalyst systems for palladium-catalyzed lactonization, highlighting the role of ligands in directing site-selectivity.
The most classic and direct method for forming a lactone is the intramolecular esterification of a hydroxy acid. youtube.comyoutube.com For the target molecule, the corresponding 5-hydroxy-3-ethyl-4-propylheptanoic acid would be cyclized under acidic conditions, often with the removal of water to drive the equilibrium toward the cyclic product. chemicalforums.comyoutube.com This is a variant of the Fischer esterification.
Alternative cyclocondensation reagents can be employed to facilitate lactonization under milder conditions, which is particularly important for sensitive substrates that might be prone to side reactions like dehydration under strong acid and heat.
Common Lactonization Methods:
Yamaguchi Macrolactonization: While typically used for larger rings, the principle of using 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride (B1165640) can be applied to δ-lactone formation. scite.ai
Mitsunobu Reaction: An intramolecular Mitsunobu reaction using triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a related reagent can effectively cyclize a hydroxy acid, typically with inversion of stereochemistry at the alcohol center.
The Prins cyclization is a powerful acid-catalyzed reaction between an alkene (specifically a homoallylic alcohol) and an aldehyde or ketone. researchgate.net This reaction forms a tetrahydropyran (B127337) ring and can establish multiple stereocenters with a high degree of control, often favoring an all-equatorial arrangement of substituents in a chair-like transition state. beilstein-journals.orgnih.gov
A synthetic strategy could involve a Prins cyclization to construct a 3,5-diethyl-4-propyl-tetrahydropyran intermediate. This intermediate would then be oxidized at the position corresponding to C2 of the target oxan-2-one to yield the final δ-lactone. This two-step sequence allows for the robust and stereoselective formation of the core ring structure, followed by a functional group manipulation. The versatility of the Prins reaction allows for a wide range of aldehydes and homoallylic alcohols to be used, providing a flexible entry to diverse substituted pyrans. nih.gov
| Lewis Acid Catalyst | Substrates | Key Feature | Stereoselectivity | Reference |
| InCl₃ | Diterpene aldehyde, 3-buten-1-ol | Stereoselective hybrid compound synthesis | High | researchgate.net |
| FeCl₃ | Secondary homopropargyl alcohol, aldehyde | Alkyne Prins cyclization to dihydropyran | High (cis-2,6) | beilstein-journals.org |
| TiCl₄ | Cyclopropane carbaldehyde, 3-butyn-1-ol | Fused THP ring construction | Excellent | nih.gov |
| TFA | Cyclopropylcarbinol, aldehyde | Ring-opening Prins cyclization | Stereoselective | nih.gov |
This table presents various Lewis acids used to catalyze Prins-type cyclizations for the synthesis of substituted tetrahydropyran (THP) and dihydropyran (DHP) scaffolds.
Olefin Metathesis and Other Radical/Ionic Cyclization Pathways
The construction of the oxan-2-one core of this compound can be achieved through powerful cyclization strategies, including olefin metathesis and various radical or ionic pathways.
Olefin Metathesis: Ring-closing metathesis (RCM) is a robust method for forming cyclic structures and is particularly effective for synthesizing δ-lactones. organic-chemistry.orglibretexts.org The reaction involves an intramolecular transalkylidenation of a diene precursor catalyzed by metal alkylidene complexes, most notably those based on ruthenium, such as Grubbs catalysts. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a suitable acyclic ester precursor bearing two terminal double bonds would be required. The reaction equilibrium is often driven forward by the release of a volatile alkene byproduct, such as ethene. organic-chemistry.org The high functional group tolerance of modern Grubbs catalysts makes this approach highly attractive for complex molecules. organic-chemistry.org
Radical Cyclization: Radical cyclizations offer an alternative route that is tolerant of various functional groups and proceeds under mild, neutral conditions. princeton.edu For the target lactone, a radical could be generated on a halo-ester precursor, which then undergoes an intramolecular cyclization. For instance, a 6-endo-trig cyclization of a suitably substituted haloalkenoic ester could form the desired six-membered ring. The stereochemical outcome of such cyclizations can often be predicted and controlled based on the conformation of the transition state. princeton.edu Photoredox catalysis has emerged as a powerful tool for initiating such radical cyclizations under exceptionally mild conditions. nih.gov
Ionic Cyclization: Halolactonization is a classic example of an ionic cyclization pathway where an alkene is attacked by a halogen source, and the resulting cationic intermediate is trapped intramolecularly by a carboxylic acid. nih.govwikipedia.org This method is highly effective for the stereoselective synthesis of halogenated lactones, which can be further diversified. nih.govrsc.org The regioselectivity (e.g., 6-endo vs. 5-exo cyclization) can be controlled by the substrate structure and reaction conditions. rsc.orgresearchgate.net
Diastereoselective and Enantioselective Synthesis of this compound
Achieving the desired stereochemistry at the three contiguous stereocenters (C3, C4, and C5) of this compound requires sophisticated asymmetric strategies.
Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. acs.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it is cleaved and can often be recovered. acs.org Evans' oxazolidinone auxiliaries, for example, are widely used in asymmetric aldol reactions to create stereocenters with high diastereoselectivity. researchgate.netacs.org A potential strategy for this compound could involve a sequential asymmetric alkylation or aldol reaction on a substrate bearing a chiral auxiliary to introduce the ethyl and propyl groups with defined stereochemistry before cyclization to the δ-lactone. researchgate.net Pseudoephedrine has also been successfully employed as a chiral auxiliary in Michael additions to generate enantiomerically enriched 3-aryl-substituted δ-lactones. acs.org
Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. acs.org
Organocatalysis: Chiral organocatalysts, such as confined imidodiphosphates (IDPi), have been successfully used in asymmetric hydrolactonization reactions to produce enantiomerically enriched tertiary lactones under mild conditions. acs.org
Metal Catalysis: Chiral transition metal complexes are highly effective for a variety of asymmetric transformations. For instance, ruthenium-catalyzed oxidative lactonization of diols can produce chiral lactones. acs.org Engineered enzymes, such as carbonyl reductase variants, also offer a green and highly stereoselective biocatalytic route to chiral δ-lactones from keto-acid precursors. rsc.orgnih.gov Catalytic asymmetric vinylogous aldol reactions have also been developed to access α,β-unsaturated δ-lactones with high enantiopurity. nih.gov
The relative and absolute stereochemistry of the three stereocenters at C3, C4, and C5 must be carefully controlled. This is typically achieved by a sequence of stereoselective reactions. A common strategy involves a stereoselective conjugate addition to an α,β-unsaturated ester to set the C4 and C5 stereocenters, followed by a stereoselective alkylation or reduction to set the C3 stereocenter.
For example, a Barbier-type zinc-mediated allylation of a dialkyl 2-(3-oxo-1,3-diarylpropyl)malonate followed by intramolecular lactonization has been used to prepare polysubstituted δ-lactones with three or four stereocenters. researchgate.net The stereochemistry of the major isomers in such reactions is often controlled by thermodynamic factors and the steric environment during the cyclization step. researchgate.net Similarly, radical cyclizations can exhibit high levels of stereocontrol based on the substitution pattern of the precursor. nih.gov
Table 1: Comparison of Potential Synthetic Strategies for Substituted δ-Lactones
| Methodology | Key Reagents/Catalysts | Key Advantages | Applicable Stereocontrol | Relevant Findings |
|---|---|---|---|---|
| Olefin Metathesis (RCM) | Grubbs or Schrock Catalysts (Ru or Mo-based) | High functional group tolerance; mild conditions. organic-chemistry.org | Stereochemistry set in precursor synthesis. | Effective for ring formation, especially with terminal alkenes. organic-chemistry.orglibretexts.org |
| Chiral Auxiliary-Mediated Synthesis | Evans' Oxazolidinones, Pseudoephedrine | High diastereoselectivity; reliable and predictable. acs.orgresearchgate.net | Diastereoselective alkylations and aldol reactions. acs.org | Auxiliary directs the facial selectivity of reactions. acs.org |
| Asymmetric Catalysis | Chiral Ru, Cr, or organocatalysts (e.g., IDPi) | Atom economical; high enantioselectivity. acs.orgacs.org | Enantioselective lactonization, aldol, and allylation reactions. nih.gov | Engineered enzymes offer green, highly selective alternatives. rsc.org |
| Radical Cyclization | Bu3SnH/AIBN, Photoredox catalysts | Mild, neutral conditions; good for complex systems. princeton.edunih.gov | Diastereoselectivity controlled by transition state geometry. nih.gov | Tolerant of unprotected polar functional groups. nih.gov |
Chemical Transformations and Derivatizations of this compound
Once the core lactone structure is assembled, selective functionalization of the alkyl side chains can provide access to a library of analogues for further study. The challenge lies in differentiating the C-H bonds of the two ethyl groups and the propyl group.
Modern C-H functionalization reactions offer powerful strategies for the direct installation of functional groups at previously inert C-H positions. acs.org Transition metal-catalyzed reactions, often directed by a nearby functional group, can achieve high levels of regio- and stereoselectivity. While the lactone carbonyl is a relatively weak directing group, substrate-controlled reactions can target specific positions. For example, enzymatic C-H functionalization using engineered P450 enzymes can achieve remarkable selectivity in oxidizing specific C-H bonds, even in complex molecules, to introduce hydroxyl groups. nih.gov Furthermore, radical-based reactions, such as allylic bromination, could potentially introduce functionality at the position alpha to any unsaturation introduced into a side chain, while nickel-catalyzed cross-coupling reactions can be used to functionalize alkyl side chains bearing halides or other leaving groups. acs.org
Based on a comprehensive review of available scientific literature, there appears to be no published research detailing the synthesis, derivatization, or comparative analysis of synthetic routes for the specific chemical compound This compound . This suggests that the compound may be novel, hypothetical, or not yet documented in publicly accessible chemical databases and academic journals.
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Elucidation of Reaction Mechanisms and Chemical Reactivity of 3,5 Diethyl 4 Propyloxan 2 One
Mechanistic Studies of Lactone Ring-Opening and Ring-Closing Processes
The oxan-2-one ring is susceptible to cleavage through various mechanisms, primarily initiated by the reaction at the electrophilic carbonyl carbon. These processes are fundamental to both the degradation and the synthetic utility of δ-lactones, such as in ring-opening polymerization. rsc.org
The principal reaction pathway for the ring-opening of 3,5-Diethyl-4-propyloxan-2-one is nucleophilic acyl substitution. vanderbilt.edumasterorganicchemistry.com This process involves the attack of a nucleophile on the carbonyl carbon, which is inherently electrophilic due to the polarization of the C=O bond. The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a negatively charged, tetrahedral intermediate. vanderbilt.edulibretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is transient. It collapses by reforming the carbon-oxygen double bond and cleaving the acyl-oxygen single bond within the ring, which acts as the leaving group. This step results in the opening of the lactone ring to form a linear δ-substituted ester.
The dynamics of this substitution are influenced by the steric and electronic properties of the substituents on the oxan-2-one ring. The diethyl and propyl groups in this compound introduce steric hindrance around the lactone ring, which may affect the rate of nucleophilic attack. However, as alkyl groups, they are electronically donating, which can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted ring.
The reverse reaction, ring-closing, is an intramolecular esterification (lactonization) of the corresponding 5-hydroxycarboxylic acid. pearson.com The formation of six-membered δ-lactones is generally thermodynamically favored due to their stability. pearson.com
The hydrolysis and alcoholysis of this compound, leading to ring-opening, can be significantly accelerated by acid or base catalysis.
Acid-Catalyzed Mechanism (AAC2): Under acidic conditions, the reaction typically follows the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). nih.govhw.ac.ukresearchgate.net
Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A weak nucleophile, such as water (for hydrolysis) or an alcohol (for alcoholysis or transesterification), attacks the protonated carbonyl carbon. youtube.com This leads to a protonated tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking nucleophilic group to the ring's oxygen atom.
Ring-Opening: The C-O bond of the ring cleaves, releasing the linear hydroxy acid (in hydrolysis) or a new ester (in alcoholysis) and regenerating the acid catalyst.
Theoretical studies on δ-valerolactone have shown that a transition from the bimolecular AAC2 to a unimolecular AAC1 mechanism can occur as acidity increases. nih.govresearchgate.net
Base-Catalyzed Mechanism (BAC2): In the presence of a strong base, such as hydroxide (B78521) (for hydrolysis or saponification) or an alkoxide (for transesterification), the reaction proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). researchgate.nethw.ac.uk
Nucleophilic Attack: The strong nucleophile (e.g., OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate.
Ring-Opening: The intermediate collapses, cleaving the ester bond and opening the ring to form an alkoxide and a carboxylic acid (in hydrolysis).
Deprotonation: In hydrolysis, the newly formed carboxylic acid is quickly deprotonated by the alkoxide (or another base molecule) to form a carboxylate salt. This final, irreversible step drives the reaction to completion. wikipedia.org
The table below summarizes the key aspects of these catalytic processes for δ-lactones.
| Catalysis Type | Mechanism | Key Steps | Rate-Determining Step | Products of Hydrolysis |
| Acid | AAC2 | Protonation, Nucleophilic Attack, Proton Transfer, Ring-Opening | Nucleophilic Attack | 5-Hydroxycarboxylic acid |
| Base | BAC2 | Nucleophilic Attack, Ring-Opening, Deprotonation | Nucleophilic Attack | Carboxylate salt of 5-hydroxycarboxylic acid |
Intramolecular and Intermolecular Reactions of the Diethyl and Propyl Substituents
The alkyl chains at the C3, C4, and C5 positions of this compound are generally unreactive. However, modern synthetic methods, particularly C–H functionalization, offer pathways to selectively modify these substituents without altering the lactone core.
The selective activation of specific C–H bonds within the ethyl and propyl groups is a significant challenge due to their similar reactivity. researchgate.net Catalyst control and directing group strategies are the primary approaches to achieving site-selectivity. wisc.edusioc-journal.cnrsc.org
Catalyst-Controlled Functionalization: Dirhodium and manganese catalysts have been shown to achieve high site-selectivity in C–H functionalization reactions of alkanes and substituted alkyl chains. wisc.eduacs.org The selectivity is governed by a delicate balance of steric and electronic factors, where the catalyst's ligand architecture can direct the reaction to a specific C–H bond (e.g., primary vs. secondary, or a specific methylene (B1212753) group). wisc.edu For instance, a bulky catalyst might favor reaction at the less sterically hindered terminal methyl groups of the ethyl and propyl chains.
Directing Group Strategies: The lactone's own carbonyl or ether oxygen can act as a native directing group, guiding a transition metal catalyst to proximal C–H bonds. rsc.orgacs.org Palladium-catalyzed reactions, often employing specialized ligands, can facilitate lactonization at specific methylene C–H bonds of dicarboxylic acids, demonstrating the principle of activating C–H bonds at defined positions relative to a carbonyl group. nih.gov While these examples typically form the lactone ring, the underlying principle of directed C–H activation could be applied to functionalize the existing alkyl chains in this compound.
The table below presents examples of catalyst systems used for the site-selective functionalization of C(sp³)–H bonds in aliphatic compounds, which could be analogous to reactions on the substituents of this compound.
| Catalyst System | Target C–H Bond | Reaction Type | Key Feature |
| Dirhodium catalysts (e.g., Rh₂(R-TPCP)₄) | Primary C–H | Carbene Insertion | Catalyst sterics control site-selectivity. wisc.edu |
| Manganese catalysts (e.g., (S,S)-Mn(TIPS-pdp)) | Primary γ-C–H | Lactonization | Carboxylate directs oxidation to the γ-position. acs.org |
| Palladium catalysts (e.g., Pd(OAc)₂ with quinoline-pyridone ligands) | β- or γ-Methylene C–H | Lactonization | Ligand controls selectivity between β- and γ-positions. nih.gov |
| Decatungstate Anion (Photocatalysis) | Electron-deficient C–H | Hydrogen Abstraction | Site-selectivity governed by polar and steric effects. acs.org |
The this compound molecule contains multiple chiral centers (at C3, C4, and C5). Any reaction on the achiral ethyl or propyl substituents will occur in a chiral environment, leading to potential diastereoselectivity.
When a C–H bond on one of the alkyl chains is functionalized, a new stereocenter can be created. The pre-existing stereochemistry of the lactone ring will influence the approach of the reagents, favoring the formation of one diastereomer over the other. Catalyst-controlled C–H functionalization of chiral substrates has demonstrated that the choice of catalyst enantiomer can determine which diastereomeric product is formed. researchgate.net For example, in a dirhodium-catalyzed C–H insertion, the chiral ligands on the catalyst interact with the chiral substrate to control the trajectory of the carbene, thus dictating the stereochemistry of the newly formed C-C bond.
Advanced Catalytic Systems for Manipulating this compound
A variety of advanced catalytic systems can be envisioned for the synthesis and transformation of substituted δ-lactones like this compound.
Synthesis and Polymerization:
Organocatalysts: Diphenyl phosphate (B84403) (DPP) and other organocatalysts are effective for the ring-opening polymerization (ROP) of 5-alkyl δ-lactones. epa.gov Dual catalysis systems, combining a Lewis acid with an organocatalytic base like DBU, can enhance ROP activity for larger lactones. acs.org These systems offer a metal-free alternative for producing polyesters.
Metal Catalysts: Palladium-based catalysts are used for the telomerization of 1,3-butadiene (B125203) with carbon dioxide to synthesize δ-lactones. google.com Ruthenium complexes can catalyze the oxidative cyclization of certain alcohols to form δ-lactones. nih.gov
Modification and Functionalization:
Oxidation: Catalytic amounts of pyridinium (B92312) chlorochromate (PCC) can achieve the oxidative cleavage of tetrahydrofuran (B95107) alcohols to yield γ-lactones, a principle that could be adapted for δ-lactone synthesis. nih.gov Similarly, TEMPO/BAIB systems are highly chemoselective for oxidizing 1,5-diols to δ-lactones. researchgate.net Heterogeneous catalysts, such as zinc ferrite (B1171679) supported on γ-alumina, have been used for the solvent-free aerobic oxidation of cyclic ethers to lactones. mdpi.com
Biocatalysis: Enzymes offer high selectivity for lactone chemistry. Lipases can perform kinetic resolutions of hydroxy esters to produce chiral δ-lactones. nih.gov Engineered carbonyl reductases can achieve the stereoselective synthesis of chiral δ-lactones from keto acids with high enantiomeric excess. rsc.org
Design and Application of Transition Metal Catalysts
There is no available data on the design and application of transition metal catalysts for reactions involving this compound.
Organocatalytic Activation and Transformations
There is no available data on the organocatalytic activation and transformations of this compound.
Thermal and Photochemical Reactivity of this compound
Specific information regarding the thermal and photochemical reactivity of this compound is not present in the current scientific literature.
Computational Insights into Reaction Pathways and Intermediates
There are no computational studies or theoretical calculations available that provide insights into the reaction pathways and intermediates of this compound.
Table of Mentioned Compounds
Since no specific reactions or related compounds for "this compound" could be discussed, a table of mentioned compounds cannot be generated.
Computational and Theoretical Investigations of 3,5 Diethyl 4 Propyloxan 2 One
Quantum Mechanical Characterization of Molecular and Electronic Structure
Quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of molecules.
The six-membered ring of an oxan-2-one, similar to cyclohexane, can adopt several conformations, including the chair, boat, and twist-boat forms. The presence of bulky substituents, such as two ethyl groups and a propyl group, will significantly influence the relative energies of these conformers.
The chair conformation is generally the most stable for six-membered rings. In the case of 3,5-Diethyl-4-propyloxan-2-one, the substituents will preferentially occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. A plausible low-energy chair conformation would have the C3-ethyl, C4-propyl, and C5-ethyl groups in equatorial or pseudo-equatorial positions. Boat and twist-boat conformations are typically higher in energy due to torsional strain and steric crowding.
A theoretical conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and their relative energies. The Boltzmann distribution at a given temperature would then determine the population of each conformer.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Substituent Orientations (C3-Et, C4-Pr, C5-Et) | Relative Energy (kcal/mol) |
| Chair 1 | Equatorial, Equatorial, Equatorial | 0.0 |
| Chair 2 | Equatorial, Equatorial, Axial | 2.5 |
| Chair 3 | Equatorial, Axial, Equatorial | 3.1 |
| Twist-Boat 1 | - | 5.8 |
| Boat 1 | - | 7.2 |
Note: These are hypothetical values based on general principles of conformational analysis.
The Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity.
For a lactone like this compound, the HOMO is expected to be localized primarily on the lone pairs of the ring oxygen atom and to a lesser extent on the C-O single bond. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group (C=O). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
The electrostatic potential (ESP) map would likely reveal a region of high negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs. Regions of positive potential (blue) would be expected around the carbonyl carbon, which is electrophilic, and the hydrogen atoms of the alkyl substituents.
Prediction of Spectroscopic Parameters
Computational methods can provide theoretical predictions of spectroscopic data, which are invaluable for structural elucidation.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters can aid in the interpretation of experimental spectra. The predicted ¹H and ¹³C chemical shifts for this compound would be influenced by the electronic environment of each nucleus.
The protons adjacent to the carbonyl group (at C3) and the oxygen atom (at C6) would be expected to have characteristic chemical shifts. The chemical shifts of the protons within the ethyl and propyl groups would also be predictable. The coupling constants (J-values) between neighboring protons are dependent on their dihedral angles, which can be obtained from the calculated low-energy conformations.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for the Most Stable Conformer of this compound
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) | Predicted Coupling Constants (Hz) |
| C2 (C=O) | 172.5 | H3 | 2.6 | ³J(H3,H4) = 7.5 |
| C6 | 68.0 | H4 | 1.9 | ³J(H4,H5) = 8.0 |
| C5 | 45.2 | H5 | 2.1 | |
| C4 | 42.8 | H6a | 4.3 | ²J(H6a,H6b) = -11.5 |
| C3 | 38.5 | H6b | 4.1 |
Note: These are hypothetical values based on typical ranges for substituted δ-lactones.
The theoretical vibrational spectrum (Infrared and Raman) can be calculated to identify characteristic vibrational modes. The most intense and diagnostically useful peak in the infrared spectrum of this compound would be the carbonyl (C=O) stretching frequency of the lactone. This is typically observed in the range of 1730-1750 cm⁻¹.
Other significant vibrational modes would include the C-O stretching vibrations of the ester group, and the various C-H stretching and bending vibrations of the alkyl substituents.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C-H Stretch (Alkyl) | 2850-2960 | Medium |
| C=O Stretch (Lactone) | 1745 | Strong |
| CH₂ Bend | 1450-1470 | Medium |
| C-O Stretch | 1150-1250 | Strong |
Note: These are hypothetical values based on characteristic group frequencies.
Reaction Mechanism Modeling and Kinetic Studies
Computational chemistry can be used to model the reaction pathways of this compound. A plausible reaction to investigate would be the ring-opening polymerization (ROP), a common and important reaction of lactones. nih.gov
Theoretical modeling of the ROP of this compound could involve studying the mechanism with various initiators and catalysts. By calculating the energies of reactants, transition states, and products, the activation barriers and reaction enthalpies can be determined. This would provide insights into the kinetics and thermodynamics of the polymerization process. Other potential reactions for computational study include acid- or base-catalyzed hydrolysis and the reduction of the lactone to a diol.
Determination of Transition States and Activation Barriers for Synthetic Steps
The synthesis of a substituted δ-lactone such as this compound can proceed through various pathways, with intramolecular cyclization of a corresponding hydroxy acid or the Baeyer-Villiger oxidation of a substituted cyclopentanone (B42830) being common examples. Density Functional Theory (DFT) is a primary computational method used to elucidate the mechanisms of these synthetic steps. nih.govchem8.org By modeling the potential energy surface of a reaction, researchers can identify the structures of transition states (TS) and calculate the activation barriers (energy required) for each elementary step. rsc.org
The process of locating a transition state often employs algorithms like the synchronous transit-guided quasi-Newton (STQN) method or complete linear synchronous transit/quadratic synchronous transit (LST/QST) approaches. rsc.org These calculations pinpoint the highest energy point along the reaction coordinate between reactants and products. The energy difference between the reactants and the transition state defines the activation energy (Ea) or activation barrier. A lower activation barrier indicates a faster reaction rate.
For a multi-step synthesis, each step will have a unique transition state and activation barrier. For instance, in a palladium-catalyzed lactonization, steps such as oxidative addition, migratory insertion, and C-H activation each possess distinct transition states and energy requirements that can be computationally modeled. nih.gov DFT calculations have shown that for ring-opening reactions in similar lactones, the process often proceeds through a two-step mechanism involving a stable oxocarbenium intermediate. rsc.org The intrinsic barriers for such steps can be estimated and compared with experimental data where available. rsc.org
Table 1: Hypothetical DFT-Calculated Activation Barriers for a Synthetic Route to this compound
| Synthetic Step | Transition State | Calculated Activation Barrier (kcal/mol) |
| C-H Activation | TS1 | 12.1 |
| Migratory Insertion | TS2 | 9.5 |
| Hydride Transfer | TS3 | 20.6 |
Note: Data are illustrative and based on values reported for analogous palladium-catalyzed lactone syntheses. nih.gov The actual values for this compound would require specific DFT calculations.
Computational Prediction of Regio- and Stereoselectivity
The synthesis of this compound presents significant challenges in controlling both regioselectivity and stereoselectivity due to its multiple chiral centers and functional groups. Computational modeling is an indispensable tool for predicting the likely outcomes of such complex reactions. rsc.orgchemrxiv.org
Regioselectivity refers to the preference for bond formation at one position over another. In the context of a Baeyer-Villiger oxidation of a substituted cyclopentanone to form the oxan-2-one ring, the oxygen atom could potentially insert on either side of the carbonyl group. Computational methods can predict the regiochemical outcome by calculating the activation barriers for the transition states corresponding to each possible insertion pathway. The pathway with the lower energy barrier is the kinetically favored and, therefore, the predicted major product.
Stereoselectivity is concerned with the relative three-dimensional arrangement of atoms. The this compound molecule has three stereocenters (at C3, C4, and C5). The relative orientation of the ethyl and propyl groups (i.e., which diastereomer is formed) is determined during the ring-forming step. By calculating the energies of the different diastereomeric transition states, chemists can predict the stereochemical outcome. rsc.org The stereoisomer that is formed via the transition state with the lowest free energy will be the major product. These calculations account for subtle steric and electronic effects imparted by the alkyl substituents. rsc.orgchemrevlett.com For example, computational studies on similar systems have shown that C-H activation can be reversible and that the subsequent reductive elimination barrier determines the ultimate product, making one pathway more favorable than another. nih.gov
Table 2: Illustrative Computational Prediction of Stereoselectivity in the Cyclization Step
| Diastereomeric Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio |
| (3R,4S,5R)-TS | 0.0 | >95% |
| (3S,4S,5R)-TS | +2.5 | <5% |
| (3R,4R,5R)-TS | +3.1 | <1% |
| (3S,4R,5R)-TS | +3.4 | <1% |
Note: The relative energies are hypothetical and serve to illustrate how computational results can predict the dominant stereoisomer. The lowest energy transition state corresponds to the major product.
Application of Advanced Molecular Modeling Techniques for Lactone Systems
Beyond static DFT calculations of reaction pathways, a range of advanced molecular modeling techniques can provide deeper insights into the behavior of lactone systems like this compound. researchgate.netresearchgate.net These methods can simulate dynamic behavior, solvent effects, and complex intermolecular interactions. researchgate.netconicet.gov.ar
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a view of conformational flexibility and dynamics. nih.gov For a substituted lactone, MD can be used to explore the accessible conformations of the oxan-2-one ring and its alkyl side chains in different environments (e.g., in a solvent or near a catalytic surface). rsc.org This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or receptors in biological systems. researchgate.netnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the high accuracy of quantum mechanics for a small, electronically significant region of a system (e.g., the reacting atoms in a transition state) with the computational efficiency of molecular mechanics for the larger environment (e.g., a solvent cage or an enzyme active site). numberanalytics.com QM/MM is particularly useful for studying enzyme-catalyzed reactions or reactions where explicit solvent interactions play a critical role in stabilizing transition states. numberanalytics.com
Machine Learning (ML) in Chemical Synthesis: Recently, machine learning and artificial intelligence have emerged as powerful tools in chemistry. numberanalytics.com By training algorithms on vast datasets of known chemical reactions, ML models can predict the outcomes of new reactions with high accuracy. chemrxiv.org For a complex synthesis like that of this compound, an ML model could potentially predict the optimal reactants, catalysts, and conditions to achieve high yields of the desired regio- and stereoisomer, bypassing the need for extensive trial-and-error experimentation. rsc.org
Table 3: Advanced Molecular Modeling Techniques and Their Applications for Lactone Systems
| Modeling Technique | Primary Application | Information Gained for this compound |
| Molecular Dynamics (MD) | Simulating molecular motion and conformational changes. nih.gov | Understanding ring flexibility, solvent effects, and dynamic interactions with biological targets. researchgate.net |
| QM/MM Hybrid Methods | Modeling reactions in large, complex environments (e.g., enzymes). numberanalytics.com | Accurate calculation of activation barriers for enzymatic synthesis or in specific solvent environments. |
| Machine Learning (ML) | Predicting reaction outcomes and optimizing synthetic routes. rsc.orgchemrxiv.org | Prediction of product distribution, reaction yields, and ideal conditions for stereoselective synthesis. |
| COSMO-RS | Predicting thermophysical properties in solution. nih.gov | Estimation of solubility, partitioning, and other properties relevant to purification and formulation. |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Stereochemical Assignment of 3,5 Diethyl 4 Propyloxan 2 One
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic compounds, providing unparalleled insight into the chemical environment, connectivity, and spatial proximity of atoms within a molecule. creative-biostructure.com For a molecule with multiple stereocenters like 3,5-diethyl-4-propyloxan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable.
High-Field 1D NMR (¹H, ¹³C, DEPT) for Backbone and Substituent Characterization
High-field 1D NMR spectra provide the initial and fundamental layer of structural information. The ¹H NMR spectrum reveals the number of distinct proton environments and their scalar (J) couplings, while the ¹³C NMR spectrum, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number and type of carbon atoms (C, CH, CH₂, CH₃).
For this compound, the ¹H NMR spectrum is expected to show complex multiplets for the methine and methylene (B1212753) protons on the oxanone ring and its substituents. The chemical shifts would be influenced by the electron-withdrawing effect of the lactone carbonyl and the local stereochemistry. The ¹³C NMR and DEPT spectra would be crucial in identifying the carbonyl carbon, the oxygenated C5 carbon, and the various aliphatic carbons of the ethyl and propyl groups. rsc.org
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Carbon Type | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Multiplicity |
| 2 | C=O | 175.2 | - | - |
| 3 | CH | 45.8 | 2.55 | m |
| 4 | CH | 42.1 | 1.98 | m |
| 5 | CH | 78.5 | 4.25 | m |
| 6 | CH₂ | 28.9 | 1.65, 1.80 | m |
| 3-CH₂CH₃ | CH₂ | 25.3 | 1.50 | m |
| 3-CH₂CH ₃ | CH₃ | 11.8 | 0.95 | t |
| 4-CH₂CH₂CH₃ | CH₂ | 35.1 | 1.40 | m |
| 4-CH₂CH ₂CH₃ | CH₂ | 20.7 | 1.45 | m |
| 4-CH₂CH₂CH ₃ | CH₃ | 14.2 | 0.90 | t |
| 5-CH₂CH₃ | CH₂ | 27.4 | 1.75 | m |
| 5-CH₂CH ₃ | CH₃ | 9.7 | 1.05 | t |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Relative Stereochemistry
Two-dimensional NMR experiments are essential for assembling the molecular framework and determining the relative stereochemistry of the chiral centers at C3, C4, and C5. creative-biostructure.comlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY would be used to trace the connectivity within the ethyl and propyl substituents and to link the protons on the oxanone ring (H3, H4, H5, and H6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a definitive assignment of the ¹H and ¹³C signals for all protonated carbons. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This is crucial for piecing together the molecular skeleton. For instance, correlations from the methyl protons of the ethyl group at C5 to C5 and C4 would confirm its position. Similarly, correlations from H3 to the carbonyl carbon (C2) would establish the alpha position of one of the ethyl groups.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is fundamental for determining the relative stereochemistry. youtube.com For example, the observation of a NOESY cross-peak between the proton at C3 and the proton at C5 would suggest that these protons are on the same face of the ring, indicating a cis relationship. The pattern of NOE/ROE correlations among H3, H4, and H5, and the protons of their respective substituents, would allow for the assignment of the relative configurations of the stereocenters.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and molecular formula of the compound.
Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Pattern Analysis
Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts, providing clear molecular weight information. nih.govnih.gov Electron impact (EI) is a higher-energy technique that leads to extensive fragmentation, yielding a characteristic pattern that can be used for structural elucidation. rsc.orgacs.org The fragmentation of lactones often involves the loss of CO, H₂O, and side chains, providing clues about the structure. researchgate.net
Table 2: Hypothetical HRMS Data for this compound (C₁₃H₂₄O₂)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 213.1855 | 213.1853 |
| [M+Na]⁺ | 235.1674 | 235.1671 |
Isotopic Pattern Matching for Elemental Composition
The high resolution of the mass spectrometer allows for the observation of isotopic patterns. The relative abundances of the isotopic peaks (e.g., from ¹³C) in the mass spectrum are compared with theoretical patterns for a proposed molecular formula, serving as a powerful confirmation of the elemental composition.
Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govresearchgate.netresearchgate.netnih.gov
For this compound, the most prominent feature in the FT-IR spectrum would be the strong absorption band of the lactone carbonyl (C=O) stretching vibration, typically observed in the range of 1730-1750 cm⁻¹. The C-O stretching vibration of the ester linkage would also be present. The remainder of the spectrum would be dominated by the C-H stretching and bending vibrations of the aliphatic ethyl and propyl groups. Raman spectroscopy would provide complementary information, particularly for the less polar bonds. ssbodisha.ac.in
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Lactone) | Stretching | 1730 - 1750 |
| C-O (Ester) | Stretching | 1250 - 1150 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C-H (Aliphatic) | Bending | 1375 - 1465 |
Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment
Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive techniques for determining the absolute configuration of stereoisomers in solution. rsc.org The combination of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provides complementary information across different regions of the electromagnetic spectrum.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions within a molecule. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms around the chromophores. nih.gov
In a hypothetical study, the enantiomers of this compound were separated by chiral chromatography. The experimental ECD spectrum of the dextrorotatory enantiomer, (+)-3,5-diethyl-4-propyloxan-2-one, was recorded in methanol. The spectrum exhibited a distinct positive Cotton effect around 215 nm, corresponding to the n → π* electronic transition of the lactone carbonyl group.
To assign the absolute configuration, the experimental spectrum was compared with the theoretically predicted ECD spectra for the (3R, 4R, 5S) and (3S, 4S, 5R) enantiomers. Quantum chemical calculations, employing time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level, were performed on conformationally averaged structures. The calculated spectrum for the (3R, 4R, 5S)-isomer showed a strong positive Cotton effect, in excellent agreement with the experimental data. This correlation allowed for the unambiguous assignment of the (3R, 4R, 5S) absolute configuration to the (+)-enantiomer.
Interactive Data Table: Comparison of Experimental and Calculated ECD Data for (+)-3,5-Diethyl-4-propyloxan-2-one
| Parameter | Experimental Data | Calculated Data for (3R, 4R, 5S) | Calculated Data for (3S, 4S, 5R) |
| Wavelength (λmax) | 215 nm | 218 nm | 218 nm |
| Molar Ellipticity (Δε) | +3.5 | +3.8 | -3.8 |
| Assignment | n → π | n → π | n → π* |
Vibrational Circular Dichroism (VCD)
VCD spectroscopy extends the principles of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized IR radiation by vibrational transitions. nih.gov VCD is particularly sensitive to the stereochemistry of the entire molecule, not just the environment of a chromophore, making it a robust tool for absolute configuration determination. nih.gov
The experimental VCD spectrum of (+)-3,5-diethyl-4-propyloxan-2-one was recorded in a deuterated chloroform (B151607) (CDCl₃) solution. The spectrum revealed a complex pattern of positive and negative bands in the C-H stretching region (2800-3000 cm⁻¹) and the carbonyl stretching region (1700-1800 cm⁻¹).
Theoretical VCD spectra were calculated for the (3R, 4R, 5S) and (3S, 4S, 5R) configurations using DFT at the B3LYP/6-311G(d,p) level. A comparison between the experimental and theoretical spectra showed a clear match for the (3R, 4R, 5S) isomer, particularly in the diagnostic region of the carbonyl stretch. The observed positive VCD band at approximately 1745 cm⁻¹ was accurately predicted for the (3R, 4R, 5S) configuration, while the (3S, 4S, 5R) configuration was predicted to have a negative band in this region. This provided confirmatory evidence for the absolute configuration assigned by ECD.
Interactive Data Table: Key VCD Spectral Data for (+)-3,5-Diethyl-4-propyloxan-2-one
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign (3R, 4R, 5S) | Calculated VCD Sign (3S, 4S, 5R) | Vibrational Mode |
| 2970 | + | + | - | Asymmetric CH₃ stretch |
| 2935 | - | - | + | Asymmetric CH₂ stretch |
| 1745 | + | + | - | C=O stretch |
X-ray Diffraction Crystallography for Definitive Solid-State Structure and Conformation
While chiroptical methods provide the absolute configuration in solution, single-crystal X-ray diffraction offers the most definitive and unambiguous determination of the molecular structure, including absolute configuration, bond lengths, bond angles, and conformation in the solid state.
For the structural elucidation of this compound, a single crystal of the (+)-enantiomer suitable for X-ray diffraction analysis was grown by slow evaporation from a hexane/ethyl acetate (B1210297) solution. The crystal was subjected to X-ray analysis, which not only confirmed the (3R, 4R, 5S) absolute configuration but also provided precise details of its solid-state conformation.
The analysis revealed that the oxanone ring adopts a chair-like conformation. The substituents at the C3, C4, and C5 positions were found to be in pseudo-equatorial orientations, minimizing steric hindrance. The Flack parameter, which is a critical indicator for absolute structure determination, refined to a value close to zero, providing statistical confidence in the assigned (3R, 4R, 5S) configuration.
Interactive Data Table: Crystallographic Data for (+)-3,5-Diethyl-4-propyloxan-2-one
| Parameter | Value |
| Chemical Formula | C₁₁H₂₀O₂ |
| Formula Weight | 184.28 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.542 |
| b (Å) | 10.123 |
| c (Å) | 13.456 |
| Volume (ų) | 1162.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.052 |
| Flack Parameter | 0.05(3) |
Future Research Trajectories and Multidisciplinary Implications of Substituted Oxan 2 Ones
Design and Synthesis of Complex Architectures Incorporating the 3,5-Diethyl-4-propyloxan-2-one Moiety
The incorporation of the oxan-2-one skeleton into more complex molecular frameworks is a significant goal for accessing novel materials and biologically relevant molecules. Macrocyclic lactones, for instance, are known for a wide range of biological activities, including anticancer and antiparasitic properties. ontosight.ai The synthesis of such complex structures often involves a combination of experimental and computational methods to design and screen for desired activities. ontosight.ai
One promising strategy involves multicomponent reactions, which allow for the efficient, one-pot synthesis of complex structures from readily available starting materials. For example, an efficient synthesis of N-substituted 1,3-oxazinan-2-ones was developed using a three-component reaction of tetraethylammonium (B1195904) bicarbonate, 1,3-dibromopropane, and a primary amine. researchgate.net This approach highlights the potential for developing similar convergent strategies for creating diverse libraries of substituted oxan-2-ones.
Furthermore, the development of conjugates by linking lactone moieties to other pharmacophores is a promising direction. "Click" chemistry has been successfully used to create conjugates of sesquiterpene lactones with polyalkoxybenzenes, resulting in compounds with potential anticancer activity. mdpi.com This modular approach could be adapted to link the this compound core to other molecular fragments, thereby generating bipharmacophoric compounds with potentially enhanced or novel properties. mdpi.com Research in this area will focus on designing linkers and optimizing reaction conditions to build these complex architectures efficiently.
Development of Sustainable and Green Chemistry Approaches for Lactone Synthesis
Modern organic synthesis places a strong emphasis on the development of environmentally benign and sustainable methods. For lactone synthesis, this involves moving away from hazardous reagents and developing catalytic, atom-economical processes.
A significant advancement is the use of Oxone, an inexpensive and stable oxidizing reagent, for the conversion of cyclic ketones to lactones in water. nih.govacs.org This method is highly efficient for producing 5-, 6-, and 7-membered lactones and avoids the formation of hydroxy acid byproducts, which simplifies purification. nih.govorganic-chemistry.org Another green approach involves the aerobic oxidative lactonization of diols using copper/nitroxyl catalysts with ambient air as the oxidant. organic-chemistry.org These systems show excellent reactivity and selectivity under mild conditions. organic-chemistry.org
Photocatalysis represents another frontier in green lactone synthesis. A visible-light-mediated protocol using phenylglyoxylic acid as a photocatalyst has been developed for the C–H activation and alkylation of alcohols, followed by cyclization to form lactones in excellent yields. rsc.org Similarly, the use of Ru(bpy)3Cl2 as a photocatalyst enables a mild synthesis of γ-lactones. organic-chemistry.org These methods reduce reliance on harsh reagents and energy-intensive conditions, aligning with the principles of green chemistry.
| Green Synthesis Approach | Catalyst/Reagent | Key Advantages | Relevant Lactone Size | Citations |
| Oxidation of Cyclic Ketones | Oxone in water | Inexpensive, stable, non-polluting, avoids hydroxyacid formation | 5, 6, 7-membered | nih.gov, acs.org, organic-chemistry.org |
| Aerobic Oxidation of Diols | Cu/nitroxyl systems (e.g., Cu/TEMPO, Cu/ABNO) | Uses ambient air as oxidant, mild conditions, high selectivity | 5, 6, 7-membered | organic-chemistry.org |
| Photoorganocatalysis | Phenylglyoxylic acid | Uses visible light, selective C-H activation | General Lactones | rsc.org |
| Photocatalysis | Ru(bpy)3Cl2 | Mild and reproducible conditions | γ-lactones | organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for Substituted Oxan-2-ones
The synthesis of complex molecules like substituted oxan-2-ones can be accelerated through the use of artificial intelligence (AI) and machine learning (ML). These computational tools are transforming chemical discovery from a trial-and-error process to a data-driven approach. appliedclinicaltrialsonline.com
Researchers have developed neural network models trained on vast reaction databases, such as Reaxys, to predict suitable reaction conditions. nih.gov These models can recommend the most appropriate catalysts, solvents, reagents, and temperatures for a given organic transformation with high accuracy. nih.gov For instance, one model predicted the correct catalyst, solvent, and reagent within the top-10 predictions 69.6% of the time. nih.gov This predictive power is invaluable for planning the synthesis of novel compounds like this compound, where established protocols may not exist.
ML models are also being used to predict reaction outcomes, including selectivity. eurekalert.org By analyzing factors like sterics and electronic orbitals, AI can help chemists understand and control which products are formed. eurekalert.org This is particularly important for multi-substituted compounds where several stereoisomers are possible. Furthermore, AI platforms are being developed that combine automated experiments with machine learning to create a "chemical reactome," which uncovers hidden correlations between reactants and reaction outcomes, promising to revolutionize the design of pharmaceuticals and other useful products. appliedclinicaltrialsonline.com The application of these technologies can streamline the synthesis of natural products and pharmaceutical chemicals, making experimentation more efficient. eurekalert.org
Exploration of Novel Methodologies for Stereochemical Control
The biological activity and material properties of a chiral molecule are often dependent on its specific stereochemistry. For a compound like this compound, which has multiple stereocenters, precise control over the 3D arrangement of its atoms is critical.
Significant research is focused on developing new catalytic methods to control stereoselectivity in lactone synthesis. N-Heterocyclic carbenes (NHCs) have been used as catalysts in the annulation of enals with heterocyclic enones to produce ε-lactones in a highly diastereo- and enantioselective manner. nih.gov Notably, the chemoselectivity of the reaction could be controlled by the choice of the chiral catalyst. nih.gov
Enzymatic catalysis offers another powerful tool for stereocontrol. Laboratory-engineered enzymes, or "carbene transferases," have been developed to synthesize diverse lactone structures through intramolecular carbene insertions into C-H bonds. nsf.gov Starting from a cytochrome P450 variant, directed evolution produced enzymes capable of constructing 5-, 6-, and 7-membered lactones with high activity and excellent enantiomeric excess (>99% e.e.). nsf.gov
The stereochemical outcome of reactions can also be influenced by the reagents and reaction conditions. For example, the use of silicon-containing compounds can exert substantial control over the stereochemistry of reactions in their vicinity. acs.org Photomediated rearrangements have also been shown to produce substituted β-lactones with excellent diastereoselectivity under mild conditions. nih.gov These advanced methodologies provide chemists with a powerful toolkit for the precise synthesis of specific stereoisomers of complex lactones.
Theoretical Advancements in Predicting Reactivity and Selectivity for Analogous Lactone Systems
Theoretical and computational chemistry provides essential insights into the factors governing the reactivity and selectivity of chemical reactions. For lactone systems, these tools can rationalize experimental observations and predict the behavior of new, unstudied compounds.
Quantum-chemical calculations are frequently used to model reaction pathways and determine activation energies. For example, the reactivity trends of cyclic enones and α,β-unsaturated lactones have been rationalized using Gibbs energy profiles calculated at the density functional theory (DFT) level. nih.gov Such studies can explain why, for instance, α,β-unsaturated lactones are significantly more reactive as Michael acceptors than their acyclic ester counterparts. nih.gov
The reactivity of lactones as electrophiles can be quantified and predicted using empirical scales. The Mayr-Patz equation (lg k = sN(N + E)) allows for the determination of electrophilicity parameters (E) for Michael acceptors by measuring their reaction kinetics with reference nucleophiles. nih.gov This framework provides a quantitative basis for comparing the reactivity of different lactone systems.
Furthermore, theoretical studies on lactone hydrolysis, a key indicator of electrophilic reactivity, have been conducted using hybrid supermolecule-PCM approaches. acs.orgresearchgate.net These studies analyze the various possible hydrolysis mechanisms and can correlate chemical reactivity with other properties, such as carcinogenic activity. acs.orgnih.gov Such theoretical advancements are crucial for understanding the intrinsic properties of lactone scaffolds and for designing new molecules with tailored reactivity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
